molecular formula C7H12O2Si B1580413 METHYL 3-(TRIMETHYLSILYL)PROPIOLATE CAS No. 42201-71-8

METHYL 3-(TRIMETHYLSILYL)PROPIOLATE

Cat. No.: B1580413
CAS No.: 42201-71-8
M. Wt: 156.25 g/mol
InChI Key: XXGHAMBKHIDZDC-UHFFFAOYSA-N
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Description

METHYL 3-(TRIMETHYLSILYL)PROPIOLATE is an organic compound with the chemical formula C7H12O2Si. It is a derivative of propiolic acid, where the hydrogen atom of the carboxyl group is replaced by a trimethylsilyl group. This compound is known for its applications in organic synthesis, particularly in the field of pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: METHYL 3-(TRIMETHYLSILYL)PROPIOLATE can be synthesized through the reaction of methyl propiolate with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is typically carried out in a dry solvent like benzene .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: METHYL 3-(TRIMETHYLSILYL)PROPIOLATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

METHYL 3-(TRIMETHYLSILYL)PROPIOLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (trimethylsilyl)propiolate involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the triple bond. The trimethylsilyl group can act as a protecting group, making the compound more stable and less reactive under certain conditions. The triple bond allows for addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: METHYL 3-(TRIMETHYLSILYL)PROPIOLATE is unique due to the presence of the trimethylsilyl group, which imparts stability and allows for selective reactions. This makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and materials science industries .

Properties

IUPAC Name

methyl 3-trimethylsilylprop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2Si/c1-9-7(8)5-6-10(2,3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGHAMBKHIDZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340005
Record name METHYL (TRIMETHYLSILYL)PROPIOLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42201-71-8
Record name METHYL (TRIMETHYLSILYL)PROPIOLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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